molecular formula C12H17NO2 B8801326 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 37462-47-8

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8801326
CAS No.: 37462-47-8
M. Wt: 207.27 g/mol
InChI Key: MHKDOURMQPZPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

37462-47-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C12H17NO2/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3

InChI Key

MHKDOURMQPZPAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNCCC2=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of glacial acetic acid (1.8 g) in dioxan (10 ml) is added dropwise to a suspension of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.3 g, 6 mmol) and sodium borohydridel (1 g, 3 mmol) in dioxan (20 ml), refluxed for 3 hours, concentrated by evaporation and decomposed with water. The mixture is extracted twice with methylene chloride, the extract is concentrated by evaporation and the residue is taken up in ether. After filtration the ether is eliminated in vacuo.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.8 gm of glacial acetic acid in 10 ml of dioxane was added dropwise to a suspension of 1.3 gm (6 mmols) of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and 1.1 gm (3 mmols) of sodium borohydride in 20 ml of dioxane; the mixture was refluxed for 3 hours, concentrated by evaporation and mixed with water. The mixture was extracted twice by shaking with methylene chloride; the extract was concentrated by evaporation, and the residue was taken up in ether. After filtering, the ether was removed in vacuo.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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